![molecular formula C17H8N2O6 B5643703 1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxylic acid](/img/structure/B5643703.png)
1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including cycloadditions, condensations, and metal-catalyzed processes. For example, derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids have been synthesized as inhibitors of heparanase, displaying potent activity and high selectivity (Courtney et al., 2004). This suggests a versatile approach to designing bioactive molecules based on the core structural motif.
Molecular Structure Analysis
The structural analysis often involves X-ray crystallography to elucidate the geometry and conformation of these complex molecules. For instance, coordination polymers based on similar tetracarboxylic acid ligands have been characterized, revealing intricate polymeric architectures (Karmakar & Goldberg, 2011). These studies provide insights into the potential applications of these compounds in materials science.
Chemical Reactions and Properties
The chemical properties of related compounds are often investigated through their reactivity towards various chemical transformations. For example, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been explored for the preparation of biologically active compounds based on the triazole scaffold (Ferrini et al., 2015), indicating a broad utility in medicinal chemistry.
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8N2O6/c20-13-9-3-1-2-4-10(9)14(21)18(13)19-15(22)11-6-5-8(17(24)25)7-12(11)16(19)23/h1-7H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRDJUCPIRTWLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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